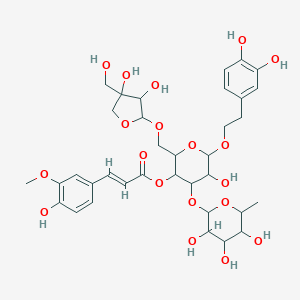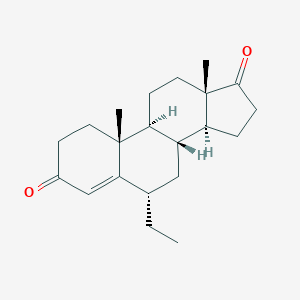![molecular formula C17H12FN5O2S B234073 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234073.png)
2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of COX-2 enzymes, which are responsible for the production of inflammatory cytokines. It also inhibits the activity of various receptors such as TRPV1, which is involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been found to possess unique biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and induce apoptosis in cancer cells. This compound has also been found to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments include its potent anti-inflammatory and analgesic properties, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of various neurological disorders. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. These include studying its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is also needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, the development of novel synthesis methods and the exploration of its potential use in combination therapies are also promising areas of future research.
In conclusion, this compound is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. Its unique biochemical and physiological properties make it a promising candidate for various research studies. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves a multi-step process that requires expertise in organic chemistry. The compound can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and conventional synthesis methods.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Formule moléculaire |
C17H12FN5O2S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-(2-fluorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H12FN5O2S/c18-13-6-1-2-7-14(13)25-9-15(24)20-12-5-3-4-11(8-12)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24) |
Clé InChI |
XYQNBWFFZGHFLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3)F |
SMILES canonique |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)



![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)
![2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234071.png)
![3,5-dimethyl-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234078.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B234079.png)
![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)